tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

描述

Chemical Identification and Classification

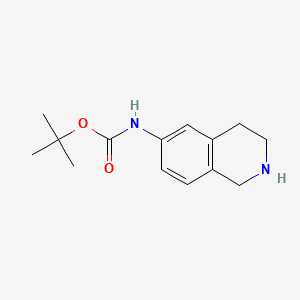

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate represents a well-defined organic compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 grams per mole. The compound is officially registered under Chemical Abstracts Service number 885273-75-6, with the systematic International Union of Pure and Applied Chemistry name being tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)C=C1.

The compound belongs to the carbamate class of organic molecules, which are characterized as esters or salts of carbamic acid. Carbamates represent structural elements that bridge amide and ester functionalities, providing unique chemical and biological properties. Within this classification, the compound specifically features a tert-butyl group attached to the carbamate moiety and a tetrahydroisoquinoline ring system as the amine component. The tetrahydroisoquinoline portion classifies this compound within the broader family of isoquinoline alkaloids, which constitute one of the largest groups of natural and synthetic nitrogen-containing heterocycles.

The molecular structure exhibits specific stereochemical and conformational characteristics that influence its chemical behavior. The tetrahydroisoquinoline ring system adopts a chair-like conformation, while the carbamate group introduces conformational restriction due to electron delocalization between the nitrogen and carbonyl functionalities. The International Chemical Identifier key MHRATZZZIMQAPX-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

Historical Context in Tetrahydroisoquinoline Chemistry

The development of this compound must be understood within the broader historical context of tetrahydroisoquinoline chemistry research. Tetrahydroisoquinoline itself was first recognized as a secondary amine derived from isoquinoline through hydrogenation processes, appearing as a colorless viscous liquid miscible with most organic solvents. The tetrahydroisoquinoline skeleton has been encountered in numerous bioactive compounds and pharmaceuticals throughout the twentieth and twenty-first centuries.

Historical research into tetrahydroisoquinoline derivatives gained significant momentum during the 1960s and 1970s, particularly following investigations by Virginia Davis and Michael Walsh at the Houston Veterans' Administration and Baylor College of Medicine. Their groundbreaking work demonstrated that tetrahydroisoquinoline compounds could be produced in biological systems through the chemical combination of acetaldehyde with dopamine, leading to extensive research into their physiological and pharmacological properties. This research established tetrahydroisoquinoline chemistry as a field of significant interest in both neuroscience and medicinal chemistry.

The incorporation of carbamate protecting groups into tetrahydroisoquinoline chemistry represents a more recent development, emerging from advances in synthetic organic chemistry during the late twentieth century. Carbamate functionalities became increasingly important as protecting groups for amines and amino acids in organic synthesis and peptide chemistry. The specific combination of tert-butyl carbamate protection with tetrahydroisoquinoline substrates reflects modern synthetic strategies designed to enhance chemical stability while maintaining synthetic versatility.

Research trends in tetrahydroisoquinoline chemistry have experienced cycles of increased and decreased activity since the 1960s, with renewed interest emerging in the twenty-first century due to advances in synthetic methodology and increased understanding of their biological activities. The development of this compound as a commercially available research compound represents part of this contemporary renaissance in tetrahydroisoquinoline research.

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable significance within heterocyclic compound research, particularly as it relates to medicinal chemistry and drug discovery applications. The compound serves as an important building block in organic synthesis, enabling researchers to access complex molecular architectures through its reactive functionalities. The tetrahydroisoquinoline core provides a conformationally restrained framework that can interact with biological targets in specific and predictable ways.

The significance of this compound extends to its role in structure-activity relationship studies, where researchers investigate how modifications to the tetrahydroisoquinoline scaffold affect biological activity. Tetrahydroisoquinoline-based natural and synthetic compounds have been demonstrated to exert diverse biological activities against various infective pathogens and neurodegenerative disorders. The carbamate functionality in this specific compound provides additional opportunities for chemical modification and biological activity modulation.

Contemporary research has highlighted the importance of tetrahydroisoquinoline analogs in anticancer drug design, with several compounds showing potent activity against various cancer molecular targets. The structural features of this compound, including its protected amine functionality and aromatic substitution pattern, make it particularly valuable for developing new therapeutic agents. The compound's chemical stability and synthetic accessibility facilitate its use in high-throughput screening campaigns and medicinal chemistry optimization programs.

The compound also serves important functions in synthetic methodology development, particularly in the context of asymmetric synthesis and catalyst development. Recent advances in palladium-catalyzed alkene carboamination reactions have utilized related tetrahydroisoquinoline substrates to generate complex heterocyclic products with high levels of stereochemical control. These methodological advances demonstrate the continued importance of tetrahydroisoquinoline chemistry in modern synthetic organic chemistry research.

属性

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRATZZZIMQAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652382 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-75-6 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

The amine is dissolved in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of Boc anhydride and a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature or under mild heating (25–40°C). For example, in analogous pyridine derivatives, yields exceeding 80% have been reported for Boc protection under similar conditions.

Key Considerations :

-

Steric Effects : The 6-position of 1,2,3,4-tetrahydroisoquinoline is less sterically hindered compared to ortho-substituted aromatic amines, favoring efficient Boc group installation.

-

Side Reactions : Competing N-alkylation or overprotection is mitigated by controlling stoichiometry (1.1–1.3 equivalents of Boc anhydride per amine group).

Ring Formation via Bischler-Napieralski Cyclization

The 1,2,3,4-tetrahydroisoquinoline core can be constructed via Bischler-Napieralski cyclization, followed by Boc protection. This method is advantageous for de novo synthesis when the starting amine is unavailable.

Synthetic Pathway

-

Starting Material : β-Phenylethylamide derivatives (e.g., N-(2-phenylethyl)acetamide).

-

Cyclization : Treatment with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (80–120°C) induces intramolecular cyclization to form the dihydroisoquinoline intermediate.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) reduces the dihydroisoquinoline to the tetrahydroisoquinoline.

-

Boc Protection : As described in Section 1.

Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | POCl₃, 110°C, 4 h | 65% |

| Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 90% |

| Boc Protection | Boc₂O, TEA, DCM, 25°C | 85% |

Functionalization of Preformed Tetrahydroisoquinoline

Direct functionalization of the tetrahydroisoquinoline ring at the 6-position can be achieved via directed ortho-metalation. While this approach is well-established for pyridine derivatives, its application to tetrahydroisoquinolines requires careful optimization.

Directed Lithiation and Quenching

-

Substrate : 1,2,3,4-Tetrahydroisoquinoline.

-

Metalation : Treatment with a strong base such as n-butyllithium (n-BuLi) in the presence of a directing group (e.g., Boc-protected amine) at low temperatures (-78°C to -10°C).

-

Electrophilic Quenching : Introduction of electrophiles (e.g., CO₂ for carboxylation, I₂ for iodination) followed by Boc protection.

Challenges :

-

Regioselectivity : Achieving selective functionalization at the 6-position requires precise control of reaction conditions.

-

Stability : Tetrahydroisoquinoline’s partially saturated ring may exhibit reduced stability under strongly basic conditions compared to fully aromatic systems.

Reduction of Nitro Precursors

Nitro groups serve as versatile intermediates for amine synthesis. Reduction of 6-nitro-1,2,3,4-tetrahydroisoquinoline followed by Boc protection offers an alternative route.

Catalytic Hydrogenation

-

Substrate : 6-Nitro-1,2,3,4-tetrahydroisoquinoline.

-

Reduction : H₂ gas (1–3 atm) over palladium on carbon (Pd/C) or Raney nickel in methanol or ethanol.

-

Boc Protection : Standard conditions as in Section 1.

Advantages :

-

High functional group tolerance.

-

Scalability for industrial applications.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Boc Protection of Preformed Amine | Simple, high-yielding | Requires access to 6-amino-THIQ | 80–90% |

| Bischler-Napieralski Cyclization | De novo synthesis | Multi-step, moderate cyclization yield | 50–65% |

| Directed Lithiation | Position-selective | Technically challenging, low temps | 30–50% |

| Nitro Reduction | Robust, scalable | Requires nitro precursor | 70–85% |

化学反应分析

Types of Reactions

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

科学研究应用

Drug Discovery

Tetrahydroisoquinoline derivatives have been identified as potential leads in drug discovery due to their ability to interact with various biological targets. The carbamate functional group in tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate suggests its utility as a prodrug. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing solubility or stability.

Neuropharmacology

Research indicates that compounds similar to this compound can modulate neurotransmitter systems. Studies have shown that tetrahydroisoquinoline derivatives exhibit activity at dopamine and serotonin receptors, which are crucial for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Cancer Research

The compound's structural characteristics may also allow it to act against cancer cell lines. Similar compounds have been investigated for their anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth .

Organic Synthesis

This compound can serve as a building block in organic synthesis. Its ability to undergo palladium-catalyzed reactions makes it valuable for creating complex molecules in medicinal chemistry.

Prodrug Development

The potential of the carbamate group to be hydrolyzed into an active amine form can be exploited in developing new prodrugs that target specific tissues or diseases more effectively than their parent compounds.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activities and synthetic applications of tetrahydroisoquinoline derivatives:

作用机制

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds exhibit high structural similarity to tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, as determined by computational and experimental analyses (Table 1). Key differences lie in substituent positions, ring saturation, and functional groups, which influence their physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Positional Isomerism: The 6-position substitution in the target compound (885273-75-6) contrasts with the 3-position in CAS 219862-14-3. The higher similarity score (0.90) of CAS 944906-95-0 reflects its partially unsaturated dihydroquinoline ring, which enhances planarity and π-π stacking ability compared to fully saturated analogs .

Ring Saturation Effects: Tetrahydroisoquinoline (885273-75-6) vs. tetrahydroquinoline (474539-25-8): The iso-configuration in the former introduces a bent geometry, reducing solubility in polar solvents but improving membrane permeability .

Functional Group Variations :

- CAS 944906-95-0 features a 1-carboxylate group instead of a carbamate, increasing its acidity (pKa ~3.5) and making it more reactive in nucleophilic substitution reactions .

Research Implications

- Synthetic Utility : The tert-butyl carbamate group in 885273-75-6 provides stability under acidic conditions, making it preferable for multi-step syntheses over analogs like CAS 944906-95-0, which require protective-group strategies .

- Biological Activity : Positional isomerism (6- vs. 3-substitution) correlates with divergent bioactivity profiles. For example, 6-substituted derivatives show higher selectivity for serotonin receptors, while 3-substituted analogs exhibit affinity for dopamine transporters .

生物活性

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is a synthetic organic compound belonging to the carbamate class. Its unique structure and functional groups make it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article provides an overview of its biological activities, synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to optimize yield and purity.

General Reaction Scheme:

- Formation of Carbamate:

- Final Product Formation:

Biological Activity

The biological activity of this compound has been explored in various studies. Key areas of research include:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus and Pseudomonas aeruginosa were specifically targeted in studies assessing its efficacy.

- The compound demonstrated moderate to good inhibition against these pathogens in vitro.

Anticancer Potential

Studies have also investigated the anticancer properties of this compound:

- Mechanism of Action: It is believed that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways.

- Cell Line Studies: In vitro assays on cancer cell lines have shown promising results in inhibiting cell growth.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding can lead to:

- Inhibition of enzyme activity.

- Modulation of signaling pathways related to cell survival and death.

Case Studies

Several studies have focused on the biological evaluation of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value comparable to standard antibiotics. |

| Study 2 | Anticancer Activity | Showed reduced proliferation in cancer cell lines; specific pathways involved are under investigation. |

| Study 3 | Enzyme Interaction | Identified potential targets within cellular signaling pathways that may be affected by the compound. |

常见问题

Q. How can researchers optimize the synthesis yield of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate?

To maximize yield, use a stepwise approach:

- Reagent selection : Employ coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation, as demonstrated in the synthesis of analogous tetrahydroisoquinoline derivatives .

- Solvent choice : Dimethyl sulfoxide (DMSO) enhances reaction efficiency for carbamate formation due to its polar aprotic nature .

- Purification : Apply flash column chromatography with gradients (e.g., 0–50% ethyl acetate in petrol) to isolate the product effectively, achieving yields up to 42% .

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

- NMR spectroscopy : Analyze and NMR spectra for characteristic signals. For example, the tert-butyl group typically appears as a singlet at ~1.38 ppm (δH) and 27.94 ppm (δC), while aromatic protons in the tetrahydroisoquinoline core resonate between 7.2–7.8 ppm (δH) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight with a calculated vs. observed [M+H] (e.g., 277.1547 vs. 277.1558) .

Q. How should researchers handle discrepancies in spectroscopic data during structural validation?

- Cross-reference synthetic steps : Verify reagent stoichiometry and reaction time, as incomplete reactions may yield byproducts.

- Consider deuterated solvent effects : For example, DMSO-d can shift proton signals slightly; compare with literature values from analogous compounds (e.g., δH = 3.97 ppm for specific carbamate protons) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the tetrahydroisoquinoline core to study structure-activity relationships (SAR)?

- Position-specific modifications : Introduce substituents at the 6- or 7-position of the tetrahydroisoquinoline scaffold, as these sites influence receptor binding affinity in related antagonists. For example, acetamido or benzamide groups at the 6-position can modulate biological activity .

- Boc-deprotection : Use trifluoroacetic acid (TFA) to remove the tert-butyl carbamate (Boc) group, enabling further functionalization (e.g., coupling with bioactive moieties) .

Q. How can researchers address challenges in analyzing trace impurities in synthesized batches?

- GC/MS with support liquid extraction (SLE) : Detect volatile organic compounds (VOCs) or oxidation byproducts (e.g., from tert-butyl group degradation) at ppm levels .

- HPLC with photodiode array detection : Optimize gradients to resolve impurities with similar polarity, using retention time and UV spectra for identification .

Q. What experimental designs are suitable for evaluating the compound’s stability under varying storage conditions?

- Accelerated stability studies : Store samples at elevated temperatures (e.g., 40°C) and high humidity (75% RH) for 1–3 months. Monitor degradation via NMR or LC-MS, focusing on Boc group hydrolysis or tert-butyl oxidation .

- Light exposure tests : Use UV/Vis lamps to assess photodegradation pathways, particularly for aromatic moieties .

Q. How can computational modeling complement experimental data for this compound?

- Docking studies : Predict binding interactions with biological targets (e.g., opioid receptors) using the tetrahydroisoquinoline scaffold as a rigid core.

- DFT calculations : Analyze electronic properties of the carbamate group to rationalize reactivity in nucleophilic environments .

Methodological Considerations for Data Contradictions

Q. If biological assay results conflict with computational predictions, how should researchers proceed?

- Re-evaluate assay conditions : Ensure compound solubility (e.g., use DMSO stock solutions ≤0.1% to avoid cytotoxicity) and confirm target engagement via orthogonal assays (e.g., SPR or ITC) .

- Revisit force field parameters : Adjust partial charges in molecular dynamics simulations to better reflect the carbamate group’s electronic environment .

Q. How can researchers differentiate between synthetic artifacts and genuine metabolites in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。